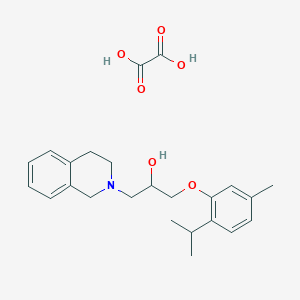![molecular formula C18H14N4O2S3 B2934843 2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid CAS No. 722490-57-5](/img/structure/B2934843.png)
2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of benzothiazole, a heterocyclic compound with a fusion of benzene and thiazole . It has been evaluated for anticonvulsant activity and neurotoxicity . The most active compound of the series was 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15 .
Synthesis Analysis
The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide were designed and synthesized .Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole ring, which is a fusion of a benzene ring and a thiazole ring . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Applications De Recherche Scientifique
Synthesis and Characterization
- Compounds derived from similar scaffolds, such as 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole, have been explored for their potent and selective activities against gastric pathogens like Helicobacter pylori, showcasing significant in vitro microbiological criteria for novel anti-H. pylori agents (Carcanague et al., 2002).
- Research into 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides led to the development of pyridin-2(1H)-ones, demonstrating the versatility of sulfur-containing compounds in synthesizing heterocyclic compounds with potential biological activities (Savchenko et al., 2020).
Pharmacological Activities
- A series of Schiff and Mannich bases derivatives of similar structures demonstrated anti-inflammatory and analgesic activities, highlighting the therapeutic potential of benzothiazole derivatives in pain management and inflammation control (Gowda et al., 2011).
- Another study synthesized derivatives of N'-(4-amino-5-sulfanyl-4H-1,2,4-triazole-3-yl)-2-(1H-benzimidazole-2-ylsulfanyl) acetohydrazide, assessing their antibacterial and anti-inflammatory activities, which showed significant promise against E. coli and exhibited satisfying anti-inflammatory activity (Nevade et al., 2013).
Antimicrobial Activities
- The creation of novel compounds based on this scaffold for antimicrobial purposes has been documented. For instance, derivatives were tested for their antimicrobial activity, offering new avenues for the development of anti-infective agents (Demirbas et al., 2004).
- In the context of anti-diabetic research, benzothiazole substituted oxadiazole derivatives were synthesized and evaluated, revealing significant inhibition against glucose uptake assay and alpha-amylase enzyme, indicating their potential in managing diabetes (Vijayan et al., 2021).
Mécanisme D'action
Target of Action
The primary targets of this compound are epilepsy molecular targets such as GABA (A) alpha-1 , glutamate , GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and synaptic transmission, which are key factors in the onset and propagation of seizures.
Mode of Action
The compound interacts with its targets by binding to them, thereby modulating their activity . This interaction results in changes in the neuronal excitability and synaptic transmission, which can help to control seizures.
Biochemical Pathways
The compound affects the GABAergic and glutamatergic pathways , which are involved in the regulation of neuronal excitability and synaptic transmission . The downstream effects of these pathways include the reduction of neuronal excitability and the suppression of seizure activity.
Pharmacokinetics
A computational study was carried out for the calculation of pharmacophore pattern and prediction of pharmacokinetic properties . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are crucial factors that determine its effectiveness as a therapeutic agent.
Result of Action
The most active compound of the series, 2- (1,3-benzothiazol-2-ylsulfanyl)- N ′- [4- (4-bromophenoxy)benzylidene]acetohydrazide BT 15, showed significant anticonvulsant activity. It demonstrated 75% protection at 1.0 hour and 50% protection at 0.5 hour at a dose of 100 mg/kg in mice . This suggests that the compound’s action results in a significant reduction in seizure activity.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Benzothiazole derivatives have been reported to exhibit anticonvulsant activity . They have shown good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger .
Cellular Effects
Benzothiazole derivatives have been reported to exhibit anticonvulsant activity, suggesting that they may influence neuronal cell function .
Molecular Mechanism
Benzothiazole derivatives have been reported to interact with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger .
Dosage Effects in Animal Models
A benzothiazole derivative has been reported to show 75% protection at a dose of 100 mg/kg in mice in an anticonvulsant activity study .
Propriétés
IUPAC Name |
2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S3/c23-16(24)11-25-17-21-20-15(22(17)12-6-2-1-3-7-12)10-26-18-19-13-8-4-5-9-14(13)27-18/h1-9H,10-11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXGIPUHEMMTQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)CSC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2934762.png)
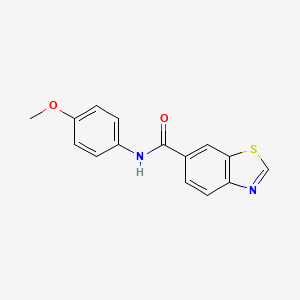
![Ethyl 5-[(4-bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2934764.png)
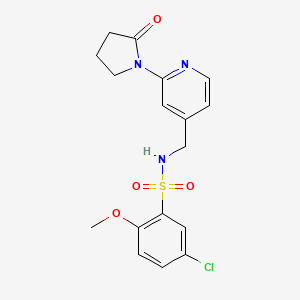
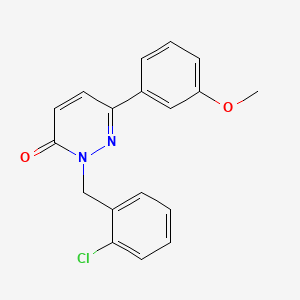
![[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B2934770.png)

![(Z)-2-((4-oxo-4H-chromen-3-yl)methylene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B2934776.png)
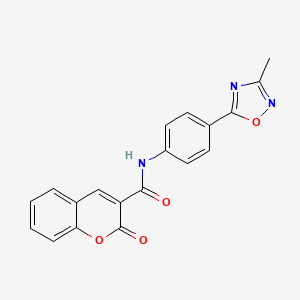
![Methyl (E)-4-[2-(1,3-benzodioxol-5-yl)-3-oxopiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2934778.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide](/img/structure/B2934779.png)
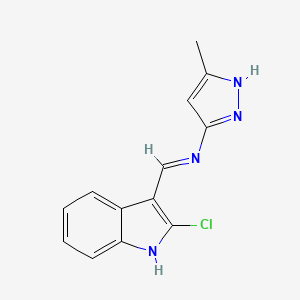
![N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-PHENOXYPROPANAMIDE](/img/structure/B2934781.png)
